3-Amino-N-methylazetidine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-methylazetidine-1-carboxamide hydrochloride, also known as Azezomicin A, is a novel antibiotic that was first discovered in 2012. It belongs to the azetidine family of antibiotics and is produced by the soil bacterium, Actinoplanes sp. N902-109. This compound has shown great potential in fighting against multi-drug resistant bacteria, which is a growing problem in the medical field.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
3-Amino-N-methylazetidine-1-carboxamide hydrochloride and its analogues have been explored for their potential in antiviral applications. Gabrielsen et al. (1992) synthesized analogues of this compound and evaluated their biological activity against a range of RNA viruses, including bunyaviruses, flaviviruses, and paramyxoviruses. The study found that some analogues demonstrated activity against dengue type-4 virus and respiratory syncytial virus, suggesting their potential as antiviral agents (Gabrielsen et al., 1992).
Synthesis of Functionalized Amino Acid Derivatives
The synthesis of functionalized amino acid derivatives using compounds related to 3-Amino-N-methylazetidine-1-carboxamide hydrochloride has been investigated for designing anticancer agents. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives and evaluated their cytotoxicity against human cancer cell lines, indicating their potential in cancer research (Kumar et al., 2009).
Non-Proteinogenic Amino Acids in Medicinal Chemistry
Research into 3-Hydroxyazetidine carboxylic acids, closely related to 3-Amino-N-methylazetidine-1-carboxamide hydrochloride, has shown their value as non-proteinogenic amino acid components of peptides. Glawar et al. (2013) demonstrated the stability of these compounds and their potential as peptide isosteres in medicinal chemistry, offering a new class of compounds for drug development (Glawar et al., 2013).
Antimicrobial Activity
The antimicrobial activity of compounds derived from 3-Amino-N-methylazetidine-1-carboxamide hydrochloride has been studied. Kolisnyk et al. (2015) synthesized a series of novel derivatives and evaluated their antimicrobial activity, finding some compounds to be more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Antitumor and Antipsychotic Potential
Studies have explored the potential of 3-Amino-N-methylazetidine-1-carboxamide hydrochloride analogues in antitumor and antipsychotic applications. Kini et al. (1989) and Norman et al. (1996) synthesized and evaluated various derivatives for their antitumor and antipsychotic activities, providing insight into their potential therapeutic uses (Kini et al., 1989); (Norman et al., 1996).
Eigenschaften
IUPAC Name |
3-amino-N-methylazetidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c1-7-5(9)8-2-4(6)3-8;/h4H,2-3,6H2,1H3,(H,7,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPQFSFYDISJOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-methylazetidine-1-carboxamide hydrochloride | |
CAS RN |
2230807-11-9 |
Source
|
Record name | 3-amino-N-methylazetidine-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.